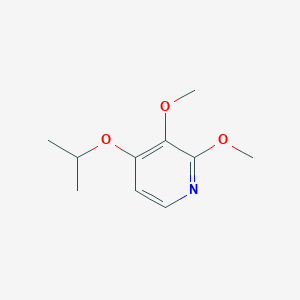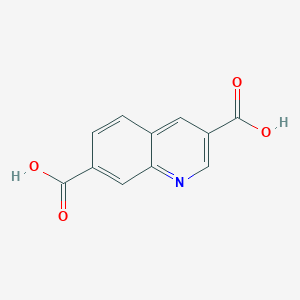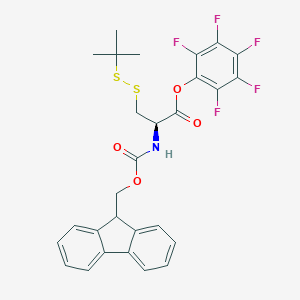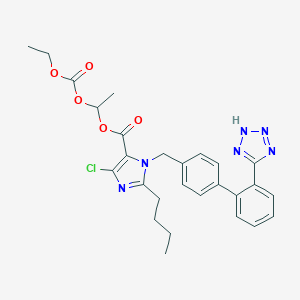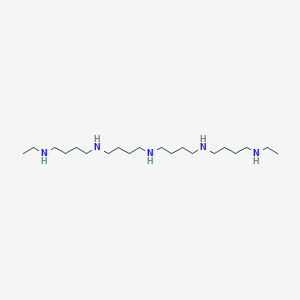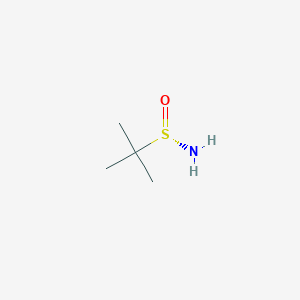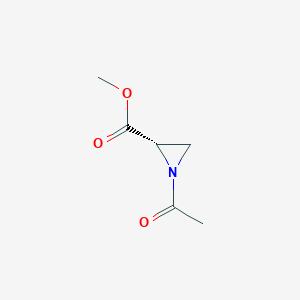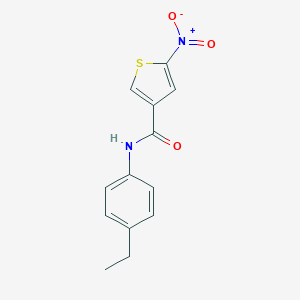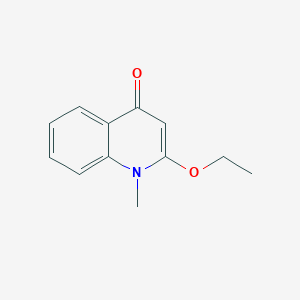![molecular formula C33H19NO9 B136607 5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid CAS No. 150347-58-3](/img/structure/B136607.png)
5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid is a useful research compound. Its molecular formula is C33H19NO9 and its molecular weight is 573.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis of Hybrid Anticonvulsants
A study by Kamiński et al. (2015) focused on synthesizing a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and their derivatives as potential new hybrid anticonvulsant agents. These compounds integrate chemical fragments of well-known antiepileptic drugs, showing promising results in preclinical seizure models. The research highlights the potential of these compounds in the development of new treatments for epilepsy Kamiński et al., 2015.
Heterocyclic Chemistry and Biological Evaluation
Another study by Tumosienė et al. (2019) synthesized a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to investigate their antioxidant activity. The research demonstrates the potential of these compounds in acting as potent antioxidants, with some derivatives outperforming known antioxidants like ascorbic acid Tumosienė et al., 2019.
Fluorescent Labeling and Nucleic Acid Probing
Crovetto et al. (2008) reported the synthesis of a fluorescent xanthenic derivative useful for labeling amine residues, indicating its application in the stable covalent labeling of biopolymers. This compound, due to its sensitivity to pH and ability to hybridize, could be used as a nucleic acid probe in homogeneous assay formats, showcasing its utility in molecular biology Crovetto et al., 2008.
Synthesis of Bioactive Molecules
The study by Barker et al. (2003) focused on the synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, presenting a new procedure that provides cleaner material in higher overall yield than previously reported methods. This research highlights the importance of efficient synthesis methods in producing bioactive molecules for further pharmaceutical applications Barker et al., 2003.
Antimicrobial and Antifungal Activities
El-Meguid (2014) constructed new compounds containing the benzoimidazole moiety, known for its significance in various biological fields. The synthesized compounds exhibited significant effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents El-Meguid, 2014.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRMFVCZCOSFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Carboxynaphthofluorescein N-Succinimidyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)



